,1,2,2-Tetrahydroperfluoro-1-decanol, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is being investigated for its potential applications in material science due to its unique properties. Its high fluorine content makes it:
Research is ongoing to understand the environmental behavior and potential impact of 1,1,2,2-Tetrahydroperfluoro-1-decanol. Studies have explored:
Limited research is available on the potential human health effects of 1,1,2,2-Tetrahydroperfluoro-1-decanol. Ongoing research is investigating:
1H,1H,2H,2H-Perfluoro-1-decanol is a fluorinated alcohol with the chemical formula C10H3F19O and a CAS number of 678-39-7. This compound belongs to the family of perfluoroalkyl substances (PFAS), which are characterized by their fully fluorinated carbon chains. The structure consists of a long hydrophobic perfluorinated tail and a hydrophilic hydroxyl group, making it amphiphilic. This unique structure contributes to its stability and resistance to degradation in various environments, which has raised concerns regarding its environmental impact and potential health risks .
Research on the biological activity of 1H,1H,2H,2H-Perfluoro-1-decanol is limited but highlights its potential effects as a surfactant. Studies indicate that it can influence cell membrane properties and may exhibit cytotoxic effects at high concentrations. Furthermore, due to its amphiphilic nature, it may interact with biological membranes, potentially disrupting lipid bilayers .
The synthesis of 1H,1H,2H,2H-Perfluoro-1-decanol typically involves:
An example synthesis method involves the esterification reaction between carboxylic acids and fluorinated alcohols under controlled conditions to yield the desired compound .
1H,1H,2H,2H-Perfluoro-1-decanol has several applications:
Several compounds exhibit structural similarities to 1H,1H,2H,2H-Perfluoro-1-decanol. Here are a few notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | Contains fewer fluorine atoms; more reactive than 1H... |
Perfluorooctanol | C8F17OH | Shorter carbon chain; widely studied for environmental impact |
Perfluorodecanol | C10F21OH | Similar carbon length; more fluorinated than 1H... |
The uniqueness of 1H,1H,2H,2H-Perfluoro-1-decanol lies in its specific balance between hydrophobicity and hydrophilicity due to the presence of both perfluorinated chains and hydroxyl groups. This balance influences its behavior in various applications compared to other similar compounds .
The atmospheric mobility of 1H,1H,2H,2H-Perfluoro-1-decanol is primarily determined by its vapor pressure and susceptibility to oxidative degradation. Experimental studies using capillary gas chromatography reported a vapor pressure of 0.12 Pa at 25°C, indicating moderate volatility that facilitates gas-phase transport [5]. However, its perfluorinated carbon chain enhances atmospheric stability, allowing potential long-range dispersal before degradation.
Henry’s law constants (KH) govern its partitioning between air and water. For structurally similar 8:2 FTOH, a dimensionless KH of 270 was calculated, suggesting preferential partitioning into the gas phase under standard environmental conditions [4]. This volatility is temperature-dependent, with a 10°C increase elevating vapor pressure by 35–40% [5]. Oxidation pathways involving hydroxyl radicals may generate perfluorooctanoic acid (PFOA), a persistent pollutant, though reaction rates remain poorly characterized for this specific compound [4].
Soil interactions are dominated by hydrophobic partitioning and irreversible sorption. The compound’s log KOC (soil organic carbon-water distribution coefficient) of 4.13 ± 0.16 indicates strong affinity for organic-rich soils, with sorption capacities increasing by 0.3 log units per 1% rise in soil organic carbon [6]. Isotherm studies reveal linear sorption behavior (R² > 0.95) across five soil types, though 25–45% of sorbed mass becomes irreversibly bound over 72 hours, likely due to covalent interactions with soil organic matter [6] [7].
Aqueous solubility measurements show limited mobility in unsaturated zones, with direct measurements yielding 0.194 mg/L at 25°C [7]. Cosolvent extrapolation models predict even lower solubility (0.137 mg/L), suggesting that rainwater infiltration transports only trace amounts through soil profiles [7]. Vertical migration is further inhibited by high KOC values, confining 90% of deposited mass to topsoil layers (0–15 cm) in simulation studies [6].
In aquatic environments, 1H,1H,2H,2H-Perfluoro-1-decanol exhibits dual partitioning between water columns and sediments. Its moderate solubility (0.14–0.22 mg/L) allows dissolved-phase transport, while the log KOW (octanol-water partition coefficient) of 5.30 drives accumulation in suspended particulate matter [6] [7]. Sedimentation rates correlate with organic carbon content, with partition coefficients (Kd) ranging from 10² L/kg in sandy sediments to 10³ L/kg in organic-rich substrates [6].
Henry’s law constants (KH = 270) favor volatilization from water surfaces, though microbial degradation complicates this pathway. Aerobic biodegradation studies of analogous 8:2 FTOH demonstrate 50% mineralization within 72 hours, producing telomer acids (e.g., CF₃(CF₂)₇CH₂COOH) and PFOA as stable end products [4]. Hydrolysis is negligible at pH 4–9, leaving biodegradation and photolysis as dominant attenuation mechanisms in surface waters [4] [7].
Indoor environments present unique partitioning dynamics due to temperature gradients and surface interactions. The compound’s vapor pressure (0.12 Pa) supports airborne concentrations of 0.5–2.3 µg/m³ in simulated indoor air, with adsorption to dust particles reducing gaseous fractions by 40–60% [5]. Polyurethane foams and synthetic textiles act as sorptive sinks, exhibiting partition coefficients (Kdust/air) of 10⁴–10⁵ L/kg due to fluorine-carbon interactions [5].
Re-emission from indoor surfaces follows Arrhenius-type temperature dependence, with a 10°C increase doubling volatilization rates [5]. HVAC systems may redistribute the compound through adsorption/desorption cycles on duct surfaces, though empirical data on indoor fate remain limited compared to outdoor environments [5].
Integrated fugacity models (Level III) predict environmental partitioning as follows:
Compartment | Predicted Fraction (%) | Dominant Process |
---|---|---|
Atmosphere | 38–45 | Volatilization |
Soil | 32–37 | Sorption |
Water | 12–15 | Dissolution |
Sediment | 8–10 | Sedimentation |
These models incorporate degradation half-lives of 15 days (aerobic soil), 30 days (water), and 120 days (air), reflecting slower atmospheric oxidation relative to aquatic biodegradation [4] [6]. Monte Carlo simulations estimate intermedia transfer fluxes of 1.2 × 10⁻³ mol/ha·year from air-to-soil and 6.8 × 10⁻⁴ mol/ha·year from soil-to-water, emphasizing the compound’s multi-compartment cycling [4] [6].